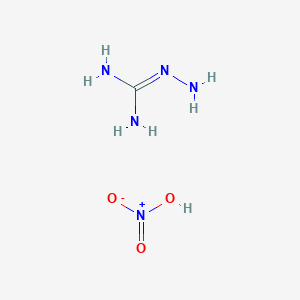

Aminoguanidine nitrate

Description

Properties

IUPAC Name |

2-aminoguanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4.HNO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGFHEJUUBDCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065032 | |

| Record name | Aminoguanidinium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Aminoguanidine nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10308-82-4 | |

| Record name | Aminoguanidine nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10308-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboximidamide, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoguanidine nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboximidamide, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminoguanidinium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoguanidinium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Zinc-Mediated Reduction in Glacial Acetic Acid

A widely documented approach involves the reduction of nitroguanidine using zinc metal in glacial acetic acid1. The process begins with the synthesis of nitroguanidine, typically derived from guanidine nitrate via nitration with concentrated sulfuric acid. In this step, guanidine nitrate is dissolved in 92–98% sulfuric acid at temperatures below 30–40°C, yielding nitroguanidine in up to 92% efficiency. Subsequent reduction of nitroguanidine employs zinc dust in glacial acetic acid, where the nitro group () is converted to an amino group (). Experimental protocols note that prolonged reaction times (12–24 hours) and controlled temperatures (60–80°C) are critical to achieving yields of 70–85%1.

Catalytic Hydrogenation with Sodium Borohydride

An alternative reduction method utilizes sodium borohydride () in the presence of a palladium-doped graphitic carbon nitride () catalyst. This approach, optimized for analytical quantification, operates under mild conditions (room temperature, 20 minutes) and achieves near-quantitative conversion of nitroguanidine to aminoguanidine. The catalyst facilitates electron transfer, enabling rapid reduction without requiring acidic media. Post-reduction derivatization with 4-nitrobenzaldehyde (4-NBA) confirms product identity via HPLC-DAD analysis, demonstrating purity exceeding 99%.

Titanous Chloride Reduction

Historically, titanous chloride () has been employed as a reducing agent, though its use is limited by inconsistent results. The method involves refluxing nitroguanidine with excess in hydrochloric acid, followed by titration of unreacted titanous ions with ferric alum. Despite theoretical consumption of six equivalents of per mole of nitroguanidine, experimental data reveal variability (3.75–4.21 equivalents), suggesting incomplete reduction or side reactions.

Table 1: Comparative Analysis of Nitroguanidine Reduction Methods

| Method | Reducing Agent | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Zinc/Acetic Acid1 | Zn metal | None | 60–80°C | 70–85% | 90–95% |

| Sodium Borohydride | 25°C | >99% | >99% | ||

| Titanous Chloride | None | Reflux | 60–75% | Variable |

Catalytic Substitution Synthesis Using Guanidinium Nitrate and Hydrazine Hydrate

Reaction Mechanism and Intermediate Formation

A patented two-step synthesis bypasses nitroguanidine entirely, instead employing guanidinium nitrate and hydrazine hydrate () in the presence of nitric acid. The first step generates nitrohydrazine () via controlled addition of nitric acid to hydrazine hydrate at temperatures below 40°C. The intermediate reacts exothermically with guanidinium nitrate at 80–150°C, forming triaminoguanidinium nitrate (TAGN) as a precursor.

Optimization of Reaction Conditions

Key parameters include:

-

Molar Ratios : A hydrazine hydrate-to-nitric acid ratio of 1:1 to 6:1 ensures complete intermediate formation.

-

Temperature Control : Maintaining 90–100°C during the second step minimizes side reactions, with reaction times of 1.5–2 hours yielding 61–72% TAGN.

-

Post-Treatment : Vacuum drying and recrystallization from hot water produce needle-shaped crystals with a melting point of 216–217°C and purity ≥99%.

Table 2: Catalytic Substitution Method Performance

| Hydrazine Hydrate Concentration | Reaction Time | Yield | Purity | Melting Point |

|---|---|---|---|---|

| 60% | 1.5 hours | 66% | 99.3% | 216.4°C |

| 40% | 2 hours | 72% | 99.6% | 217.6°C |

Sequential Nitration-Reduction Pathway from Guanidine Nitrate

Guanidine Nitrate Synthesis

Guanidine nitrate, the starting material, is synthesized by heating a mixture of ammonium nitrate, urea, and silica gel1. Drying reagents at 110°C prior to mixing ensures anhydrous conditions, critical for preventing hydrolysis. The reaction proceeds via:

Yields of 80–90% are achievable after recrystallization from hot water1.

Nitration to Nitroguanidine

Nitroguanidine is produced by dissolving guanidine nitrate in concentrated sulfuric acid (93–98%) at 0–40°C. Steinbach’s optimized protocol uses a 3:1 weight ratio of sulfuric acid to guanidine nitrate, achieving 92% yield within 30–60 minutes. The nitration mechanism involves electrophilic attack by the nitronium ion () on the guanidine moiety.

Final Reduction to this compound

The nitroguanidine is reduced using the methods outlined in Section 1. Zinc/acetic acid remains the most scalable approach for industrial applications, despite lower purity compared to catalytic hydrogenation1.

Analytical and Industrial Considerations

Quality Control Techniques

Industrial Scalability

The catalytic substitution method offers advantages for large-scale production due to shorter reaction times and higher yields (72%) compared to sequential nitration-reduction. However, the requirement for anhydrous hydrazine hydrate increases costs, necessitating cost-benefit analysis.

Chemical Reactions Analysis

Types of Reactions

Aminoguanidine nitrate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various nitrogen-containing compounds.

Reduction: The compound can be reduced to form aminoguanidine and other related compounds.

Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous conditions.

Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides. These reactions are carried out under basic or acidic conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various nitrogen-containing compounds, such as hydrazones, hydrazides, and triazoles. These products have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

1.1. Antioxidant Properties

Aminoguanidine has demonstrated significant antioxidant properties, making it a candidate for therapeutic use in various conditions associated with oxidative stress. Research indicates that AGN can inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetes complications such as retinopathy and nephropathy. A study found that low doses of aminoguanidine effectively reduced proteinuria and retinopathy in type 1 diabetic patients, although high doses were associated with adverse effects like liver dysfunction and flu-like symptoms .

1.2. Renal Protection

AGN has shown promise in protecting against renal ischemia-reperfusion injury (IRI). In animal models, aminoguanidine administration before IRI significantly improved kidney function, reduced markers of kidney injury, and modulated inflammatory responses. The compound was found to decrease levels of inflammatory cytokines and improve glomerular filtration rates, suggesting its potential as a renoprotective agent .

1.3. Immune Modulation

Aminoguanidine acts as a competitive inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in the immune response. In studies involving mice infected with Nocardia brasiliensis, AGN treatment resulted in protection against actinomycetoma development by preventing inflammation and promoting immune regulation . This dual effect highlights AGN's potential in modulating immune responses during infections.

2.1. Use in Propellants

Aminoguanidine nitrate is also recognized for its role as an energetic material. It is employed in the formulation of propellants due to its explosive properties when subjected to heat or mechanical stress. The compound can decompose violently under certain conditions, making it a subject of interest for researchers exploring safer handling methods for energetic materials .

2.2. Eutectic Mixtures

Research has explored the creation of eutectic mixtures involving ammonium nitrate and this compound, enhancing the thermal stability and performance characteristics of these materials. Such mixtures are being investigated for their potential applications in explosives and propellants, offering insights into optimizing formulations for better performance and safety .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of aminoguanidine nitrate involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the inhibition of diamine oxidase and nitric oxide synthase. This inhibition reduces the levels of advanced glycation end products, which are implicated in various pathological conditions . Additionally, this compound can interact with reactive species such as 3-deoxyglucosone, glyoxal, and methylglyoxal, converting them into less reactive heterocycles .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Aminoguanidine nitrate is structurally and functionally compared to other iNOS inhibitors, AGE inhibitors, and guanidine derivatives. Key distinctions include potency, selectivity, pharmacokinetics, and clinical safety.

Inhibitory Efficacy Against iNOS

Key Insights :

- This compound exhibits moderate selectivity for iNOS over endothelial NOS (eNOS), reducing systemic NO without severely compromising vascular tone .

- Unlike dexamethasone, it directly inhibits iNOS activity rather than blocking its induction, making it suitable for acute interventions .

Anti-Glycation Activity

Key Insights :

- Aminoguanidine’s short plasma half-life (~1 hour) necessitates high doses, increasing risks of vitamin B₆ deficiency .

Antioxidant and Anti-Inflammatory Effects

Key Insights :

- Aminoguanidine’s mild antioxidant action complements its iNOS inhibition, reducing systemic inflammation in stroke and hypertension .

- PDTC outperforms aminoguanidine in scavenging superoxide but poses greater toxicity risks .

Biological Activity

Aminoguanidine nitrate (AGN) is a compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of inducible nitric oxide synthase (iNOS) and its antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and research findings.

Inhibition of Nitric Oxide Synthase:

Aminoguanidine acts primarily as a competitive inhibitor of iNOS, which is responsible for the production of nitric oxide (NO) in activated macrophages. This inhibition can modulate inflammatory responses and has been shown to have both protective and detrimental effects depending on the context of use. For instance, in studies involving mice infected with Nocardia brasiliensis, aminoguanidine treatment prevented the development of actinomycetoma by inhibiting inflammatory responses without affecting bacterial viability .

Antioxidant Properties:

Recent studies have identified aminoguanidine as an antioxidant agent. It has been shown to prevent oxidative stress-induced damage in various models, including renal ischemia-reperfusion injury (IRI). In such models, AG administration resulted in improved kidney function, reduced lipid peroxidation, and modulation of inflammatory markers . This suggests that AG can protect against cellular damage by enhancing antioxidant defenses.

Case Studies and Experimental Evidence

-

Effect on Renal Function:

In a study involving renal IRI, aminoguanidine was administered at a dose of 50 mg/kg. The results indicated significant improvements in glomerular filtration rate (GFR) and reductions in markers associated with kidney injury such as NGAL and clusterin. The treatment effectively inhibited iNOS activity and reduced pro-inflammatory cytokines . -

Impact on Diabetes-Related Complications:

Aminoguanidine has been investigated for its role in preventing complications associated with diabetes mellitus. In diabetic rat models, AG treatment reduced the accumulation of advanced glycation end products (AGEs), which are implicated in diabetic retinopathy. Treated animals showed significantly fewer acellular capillaries compared to untreated controls, indicating a protective effect against vascular complications . -

Autoimmune Disease Modulation:

In models of autoimmune encephalomyelitis, aminoguanidine was found to inhibit disease expression in a dose-dependent manner, suggesting its potential utility in managing autoimmune conditions by modulating immune responses .

Data Summary

The following table summarizes key findings from various studies on this compound:

Q & A

Q. How is aminoguanidine nitrate synthesized and characterized in laboratory settings?

this compound is synthesized via the reduction of nitroguanidine using zinc powder in an ammonium sulfate solution. Post-reduction, the product is precipitated as aminoguanidine bicarbonate by titration with ammonia . Characterization typically involves infrared (IR) spectroscopy to identify functional groups (e.g., NH stretching at ~3300 cm⁻¹), UV-vis spectroscopy for electronic transitions, and mass spectrometry for molecular weight confirmation. Single-crystal X-ray diffraction is critical for structural elucidation, as demonstrated in studies of pyridoxylidene aminoguanidine (PLAG) nitrate salts .

Q. What are the standard methods for quantifying nitric oxide (NO) metabolites in studies involving this compound?

NO metabolites (nitrite [NO₂⁻] and nitrate [NO₃⁻]) are quantified using colorimetric assays, such as the Griess reaction, via commercial kits (e.g., Cayman Chemical). Plasma or tissue homogenates are deproteinized, and nitrate is reduced to nitrite using nitrate reductase. Absorbance is measured at 540 nm, with calibration against sodium nitrite standards . For isotopic tracing, [¹⁵N]nitrate can be analyzed using gas chromatography-mass spectrometry (GC-MS) .

Q. How does this compound function as an inducible nitric oxide synthase (iNOS) inhibitor in experimental models?

this compound competitively inhibits iNOS by binding to the heme iron cofactor, preventing the conversion of L-arginine to NO. In diabetic rat models (e.g., streptozotocin-induced), it reduces vascular complications by suppressing advanced glycation end products (AGEs) and NO overproduction. Dosages range from 1 g/L in drinking water for chronic studies to 15 mg/kg intraperitoneally for acute effects. iNOS inhibition is validated via Western blotting of aortic tissues and plasma nitrite/nitrate assays .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s efficacy across different in vivo models?

Discrepancies in efficacy (e.g., hypertensive vs. diabetic models) arise from variations in iNOS expression timing, tissue specificity, and dosage regimens. To address this, researchers should:

- Conduct dose-response studies to identify threshold effects (e.g., 10–50 mg/kg).

- Use longitudinal designs to monitor iNOS activity at multiple timepoints (e.g., 26 vs. 52 weeks in diabetic rats) .

- Compare tissue-specific pharmacokinetics using LC-MS to assess bioavailability .

Q. How do computational methods like density functional theory (DFT) enhance understanding of this compound’s reactive properties?

DFT calculations predict reactive sites by analyzing molecular electrostatic potential (MEP) and Fukui functions. For example, in pyridoxylidene aminoguanidine (PLAG) complexes, MEP surfaces reveal nucleophilic regions at the imino group and electrophilic zones near the phenolic oxygen. Average local ionization energy (ALIE) maps further identify sites prone to radical attack, guiding mechanistic studies of antioxidant activity .

Q. What are the challenges in synthesizing stable metal complexes with this compound derivatives?

Coordination chemistry challenges include:

- Zwitterionic coordination : PLAG binds Cu(II) as a tridentate ligand (ONN donor set), requiring pH control to stabilize the zwitterion form.

- Counterion effects : Nitrate vs. sulfate counterions influence solubility and crystal packing.

- Solvent selection : Anhydrous dimethyl cyanamide minimizes side reactions during Schiff base formation, as seen in p-methoxybenzylidene aminoguanidine syntheses .

Q. How does this compound modulate oxidative stress markers in autoimmune models?

In antiphospholipid syndrome (APS) mouse models, this compound (10 mg/kg/day intraperitoneally) reduces cerebellar reactive astrogliosis by lowering glial fibrillary acidic protein (GFAP) by 26% and nitric oxide metabolites (NO₂⁻/NO₃⁻) by 54–65%. Superoxide anion levels are measured via lucigenin chemiluminescence, with aminoguanidine’s antioxidant effects attributed to peroxynitrite scavenging .

Q. What methodological considerations are critical when studying this compound’s role in peroxynitrite chemistry?

Key considerations include:

- pH control : Peroxynitrite (ONOO⁻) decomposes rapidly at pH <7.4 (t₁/₂ = 1.9 sec), requiring buffered systems (e.g., 50 mM phosphate, pH 7.4).

- Inhibitor selection : Desferrioxamine (1 mM) inhibits hydroxyl radical-like oxidation without chelating iron, unlike diethyltriaminepentaacetic acid (DTPA) .

- Assay validation : Use competition kinetics with dimethyl sulfoxide (DMSO) to quantify hydroxyl radical yields (~24% of peroxynitrite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.